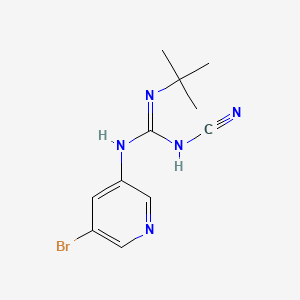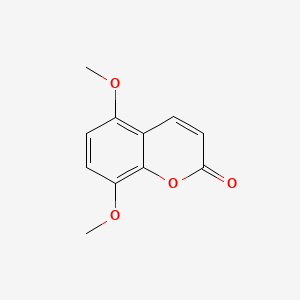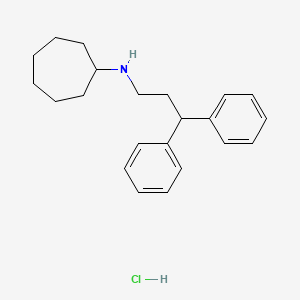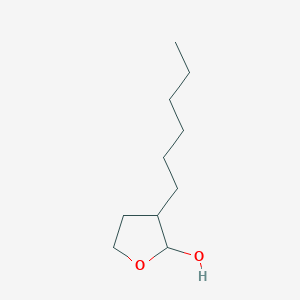
Naphthalene, decahydro-1-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, decahydro-1-methylene- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a methylene group to the decahydro form of naphthalene, resulting in a saturated bicyclic structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, decahydro-1-methylene- typically involves the hydrogenation of naphthalene followed by the introduction of a methylene group. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The methylene group can be introduced through various methods, including the reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of naphthalene, decahydro-1-methylene- follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of naphthalene in a reactor, followed by the addition of formaldehyde in a controlled environment to ensure the efficient introduction of the methylene group. The product is then purified through distillation and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, decahydro-1-methylene- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: It can be reduced further to form more saturated hydrocarbons.
Substitution: The methylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Produces oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Results in more saturated hydrocarbons.
Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Naphthalene, decahydro-1-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of naphthalene, decahydro-1-methylene- involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, decahydro-: A fully hydrogenated form of naphthalene without the methylene group.
Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethylidene)-: A similar compound with additional methyl and methylethylidene groups.
Uniqueness
Naphthalene, decahydro-1-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Propiedades
Número CAS |
57662-70-1 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
8-methylidene-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C11H18/c1-9-5-4-7-10-6-2-3-8-11(9)10/h10-11H,1-8H2 |
Clave InChI |
LUKMVIFHIZBRGX-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCC2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)





![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)

![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)

![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)

